2-(2H-1,2,3-Triazol-4-yl)pyrimidine
CAS No.:
Cat. No.: VC4008013
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5N5 |
---|---|
Molecular Weight | 147.14 g/mol |
IUPAC Name | 2-(2H-triazol-4-yl)pyrimidine |
Standard InChI | InChI=1S/C6H5N5/c1-2-7-6(8-3-1)5-4-9-11-10-5/h1-4H,(H,9,10,11) |
Standard InChI Key | AKVRGYUHJCVPHH-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)C2=NNN=C2 |
Canonical SMILES | C1=CN=C(N=C1)C2=NNN=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a six-membered pyrimidine ring (C4H4N2) fused to a five-membered 1,2,3-triazole (C2H3N3). X-ray diffraction studies demonstrate that the triazole ring adopts a near-planar conformation with the pyrimidine system, facilitated by π-π stacking interactions . Bond lengths between the triazole N2 and pyrimidine C2 atoms measure approximately 1.34 Å, indicating partial double-bond character conducive to electronic delocalization .
Table 1: Key Structural Parameters from X-ray Crystallography
Parameter | Value (Å/°) | Source Compound |
---|---|---|
N1–C2 bond length | 1.34 | 4a |
C2–N3 bond length | 1.31 | 4a |
Dihedral angle (pyrimidine-triazole) | 3.8° | 10 |
Spectroscopic Characterization
1H NMR spectra of derivatives such as 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (4b) show distinct resonances for pyrazoline protons at δ 3.40–5.83 ppm and aromatic protons at δ 7.18–7.71 ppm . 13C NMR spectra confirm the thiazole C2 resonance at 165.4–165.8 ppm, indicative of strong electron withdrawal .
Synthesis Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the gold standard for constructing the triazole ring. Propargyl-substituted pyrimidines react with azides in the presence of Cu(OAc)2·H2O, yielding 1,4-disubstituted triazoles with >80% efficiency . For example, N-1-propargylthymine (4) reacts with benzyl azides to form triazolyl derivatives in 87% yield under reflux conditions .
Table 2: Optimization of CuAAC Conditions
Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
N-1-propargyluracil | Cu(OAc)2·H2O | 45 | 72 | 64 |
N-1-propargylthymine | CuI | 80 | 24 | 87 |
Multi-Component Reactions (MCRs)
MCRs enable one-pot synthesis of complex architectures. A three-component reaction involving 4-bromobenzaldehyde, thiourea, and acetoacetic ester yields thiazolo[3,2-a]pyrimidine precursors, which subsequently undergo propargylation and azide cycloaddition to form triazolyl derivatives . This approach reduces purification steps and achieves 88% yield for intermediate 4-hydroxybenzylidenethiazolo[3,2-a]pyrimidine (3) .
Biological Activities
Anticancer Efficacy
Derivatives such as 1,2,3-triazole-linked pyrimidine-benzoxazole (11b) exhibit nanomolar potency against prostate (PC3: IC50 = 0.01 ± 0.0084 µM), lung (A549: 0.98 ± 0.12 µM), and breast (MCF-7: 1.2 ± 0.15 µM) cancer cell lines, outperforming etoposide by 10–200-fold . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .
Table 3: Comparative Anticancer Activity (IC50, µM)
Compound | PC3 | DU-145 | A549 | MCF-7 |
---|---|---|---|---|
11b | 0.01 ± 0.008 | 0.45 ± 0.09 | 0.98 ± 0.12 | 1.2 ± 0.15 |
Etoposide | 1.97 ± 0.45 | 2.34 ± 0.67 | 2.89 ± 0.21 | 3.08 ± 0.14 |
Antimicrobial and Antiviral Profiles
Triazolyl-pyrimidine hybrids inhibit Mycobacterium tuberculosis H37Rv at 2.5 µg/mL (MIC), comparable to isoniazid . Against HSV-1, EC50 values reach 0.8 µM via thymidine kinase inhibition, as demonstrated in plaque reduction assays .
Applications in Material Science
Coordination Polymers
Propargyl ethers of thiazolo[3,2-a]pyrimidine form luminescent Cu(I) coordination polymers with quantum yields of 18–22% . These materials exhibit tunable emission wavelengths (λem = 450–620 nm) based on substituent electronegativity, enabling applications in OLEDs .
Supramolecular Architectures
Crystal engineering of fluorophenyl-triazolylpyrimidines generates porous frameworks with BET surface areas up to 1,050 m²/g, suitable for gas storage (CO2 uptake: 12.7 wt% at 273 K) .
Recent Advances and Future Directions
Photoactive Derivatives
2024 studies report thiazolo[3,2-a]pyrimidine-triazole conjugates with two-photon absorption cross-sections of 1,200 GM at 800 nm, enabling deep-tissue imaging .
Targeted Drug Delivery
Functionalization with PEGylated dendrimers enhances aqueous solubility (logP = −0.7) and tumor accumulation in murine models, reducing off-target toxicity by 40% .
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